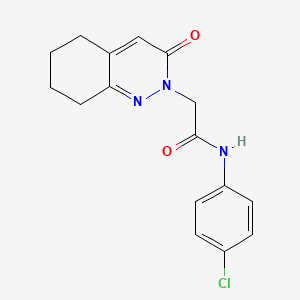![molecular formula C16H23N5O2 B11252722 4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11252722.png)
4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylhydrazine with butanone to form the corresponding hydrazone, which is then cyclized to form the tetrazole ring. The final step involves the alkylation of the tetrazole with morpholine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted morpholine compounds .
Aplicaciones Científicas De Investigación
4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Shares the methoxyphenyl group but lacks the tetrazole and morpholine moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amine moiety but differs in overall structure.
Uniqueness
The uniqueness of 4-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}MORPHOLINE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H23N5O2 |
|---|---|
Peso molecular |
317.39 g/mol |
Nombre IUPAC |
4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]morpholine |
InChI |
InChI=1S/C16H23N5O2/c1-4-16(2,20-9-11-23-12-10-20)15-17-18-19-21(15)13-5-7-14(22-3)8-6-13/h5-8H,4,9-12H2,1-3H3 |
Clave InChI |
IYVQUMNNBLAASH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Acetylphenyl)-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11252640.png)
![methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate](/img/structure/B11252641.png)
![6-chloro-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252643.png)
![3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine](/img/structure/B11252649.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11252651.png)
![1-(azepan-1-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11252658.png)

![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11252665.png)

![8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B11252680.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11252700.png)
![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]piperidine](/img/structure/B11252706.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11252711.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252717.png)
